molecular formula C11H14N2O B603185 2-(5-methoxy-1H-indol-1-yl)ethanamine CAS No. 120194-93-6

2-(5-methoxy-1H-indol-1-yl)ethanamine

Cat. No.: B603185
CAS No.: 120194-93-6
M. Wt: 190.24g/mol
InChI Key: KTHZVNMUARCVQZ-UHFFFAOYSA-N
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Description

2-(5-Methoxy-1H-indol-1-yl)ethanamine, also known as 5-Methoxytryptamine, is a naturally occurring compound that belongs to the class of tryptamines. It is structurally related to serotonin and melatonin, which are important neurotransmitters in the human body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxy-1H-indol-1-yl)ethanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy-1H-indol-1-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various indole derivatives, which can have different functional groups attached to the indole ring or the ethanamine side chain .

Scientific Research Applications

2-(5-Methoxy-1H-indol-1-yl)ethanamine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific methoxy group at the 5-position of the indole ring, which influences its pharmacological properties and receptor binding affinity. This structural feature distinguishes it from other tryptamines and contributes to its distinct biological effects .

Properties

IUPAC Name

2-(5-methoxyindol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-14-10-2-3-11-9(8-10)4-6-13(11)7-5-12/h2-4,6,8H,5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHZVNMUARCVQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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